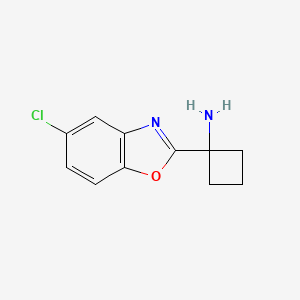

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position and a cyclobutan-1-amine group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminophenol with cyclobutanone under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The resulting intermediate is then treated with ammonia or an amine to introduce the cyclobutan-1-amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds related to 1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine exhibit significant activity against various cancer cell lines. For instance, studies have shown that similar benzoxazole derivatives can inhibit the activity of tyrosine kinases, which are crucial for cancer cell proliferation and survival .

- Targeting Kinases : The compound has potential as a selective inhibitor of specific kinases involved in cancer progression. Its structural similarity to known kinase inhibitors suggests that it may effectively bind to the active sites of these enzymes, thereby impeding their function and leading to reduced tumor growth .

- Neurological Applications : There is emerging evidence that benzoxazole derivatives can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The modulation of neurotransmitter receptors by such compounds could lead to novel treatments for conditions like depression or anxiety .

Material Science Applications

- Organic Dyes : The unique structural properties of this compound allow it to be explored as a component in organic dyes. These dyes are utilized in various applications including textiles and electronics due to their vibrant colors and stability under light exposure .

- Polymer Chemistry : The compound's ability to form stable interactions with polymers makes it a candidate for use in creating advanced materials with specific properties such as enhanced thermal stability or electrical conductivity. Research is ongoing into its incorporation into polymer matrices for improved performance .

Biological Research Applications

- Chemical Probes : As a chemical probe, this compound can be utilized in biological studies to elucidate the mechanisms of action of various cellular pathways. Its ability to selectively inhibit certain proteins allows researchers to dissect complex signaling networks within cells .

- Fluorescent Markers : The fluorescent properties associated with benzoxazole derivatives can be harnessed for imaging applications in cellular biology. This could facilitate real-time observation of cellular processes, aiding in the understanding of dynamic biological systems .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Identified high efficacy against breast cancer cell lines | Potential development of new anticancer therapies |

| Investigation of Kinase Inhibition | Demonstrated selective inhibition of c-Src kinase | Insights into targeted cancer treatments |

| Exploration in Organic Dyes | Showed stability and vibrant color properties | Application in sustainable textile production |

Mécanisme D'action

The mechanism of action of 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation. This inhibition leads to the disruption of cellular processes and ultimately induces apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of pathways related to cell cycle regulation and apoptosis.

Comparaison Avec Des Composés Similaires

1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: This compound shares the benzoxazole core but has additional substitutions that confer different biological activities.

2-Substituted-1,3-benzoxazole derivatives: These compounds have variations in the substituents on the benzoxazole ring, leading to diverse chemical and biological properties.

Uniqueness: 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine is unique due to the presence of the cyclobutan-1-amine group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.

Activité Biologique

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁ClN₂O |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 81161396 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits potential as a quorum sensing inhibitor (QSI), which can modulate bacterial communication systems. This property is significant in the context of combating pathogenic bacteria such as Pseudomonas aeruginosa.

Quorum Sensing Inhibition

Research indicates that this compound can inhibit the quorum sensing systems in bacteria, leading to reduced virulence factors such as biofilm formation and elastase production. The inhibition of these processes suggests that it could be used in conjunction with traditional antibiotics to enhance their efficacy and combat antibiotic resistance .

Biological Activity Studies

Several studies have investigated the biological activities of benzoxazole derivatives, including this compound. Here are some key findings:

Antimicrobial Activity

In vitro assays have shown that derivatives of benzoxazole possess significant antimicrobial properties. For instance, compounds similar to this compound have been reported to inhibit the growth of various bacterial strains, including those resistant to conventional treatments .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazole derivatives for their biological activities. The study highlighted that compounds with similar structures exhibited promising results against Pseudomonas aeruginosa, reducing biofilm formation by up to 70% . Additionally, another study demonstrated that certain benzoxazole derivatives could inhibit tumor growth in xenograft models .

Propriétés

IUPAC Name |

1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-7-2-3-9-8(6-7)14-10(15-9)11(13)4-1-5-11/h2-3,6H,1,4-5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVLOHMGYYGRPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC3=C(O2)C=CC(=C3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.